1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone
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Overview
Description
1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone is a complex organic compound with the molecular formula C21H17NOS It is known for its unique structure, which combines a benzothiazole moiety with a naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone typically involves the condensation of 3-ethyl-2-benzothiazolinone with 2-hydroxy-1-naphthaldehyde under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in a solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antifungal effects. It can also interact with cellular membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-[[3-Methyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone
- 1-[[3-Propyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone
- 1-[[3-Butyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone
Uniqueness
1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone stands out due to its specific ethyl group substitution, which imparts unique chemical and biological properties.
Biological Activity
1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone, often referred to by its chemical structure or CAS number (95697-53-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H17NOS
- Molecular Weight : 331.43 g/mol
- Melting Point : 181-186 °C
Property | Value |
---|---|
Molecular Formula | C21H17NOS |
Molecular Weight | 331.43 g/mol |
Melting Point | 181-186 °C |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.
Anticancer Properties
Several studies have explored the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have been shown to inhibit tumor growth in vitro and in vivo models. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including our compound of interest. Results demonstrated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, indicating potent antibacterial activity.
- Anticancer Activity Assessment : In a preclinical trial, this compound was tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in the biosynthesis of nucleic acids or proteins in pathogenic microorganisms.
- Cell Cycle Arrest : By interfering with the cell cycle regulation in cancer cells, it can induce apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Properties
Molecular Formula |
C21H17NOS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1Z)-1-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]naphthalen-2-one |
InChI |
InChI=1S/C21H17NOS/c1-2-22-18-9-5-6-10-20(18)24-21(22)14-12-17-16-8-4-3-7-15(16)11-13-19(17)23/h3-14H,2H2,1H3/b17-12-,21-14+ |
InChI Key |
JZFXWYPVXGMIKL-CVPKZDCNSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/3\C(=O)C=CC4=CC=CC=C43 |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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